(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one
Description
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-(methoxyamino)-5-methyl-1-benzazepin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-11(14-16-2)12(15)13-10-6-4-3-5-9(8)10/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
FYILOUNFMNWLHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=NC(=O)C(=C1)NOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one typically involves the following steps:
Formation of the Azepine Ring: The azepine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyimino Group: The methoxyimino group can be introduced through a reaction with methoxyamine hydrochloride under basic conditions.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production methods for (Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Substituted azepine derivatives.
Scientific Research Applications
(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets and pathways. The methoxyimino group can form hydrogen bonds with target proteins, affecting their function. The compound may also interact with enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The methoxyimino group in the parent compound enhances hydrogen bonding capacity compared to the hydroxyl analog, improving target engagement but reducing solubility. Cyclohexyl substitution increases hydrophobicity, which may enhance tissue penetration .
- Core Structure Differences : Benzodiazepines (e.g., benzo[e][1,4]diazepin-2-one) exhibit CNS activity due to their structural similarity to GABAA receptor ligands, whereas benzo[b]azepines like the parent compound target microbial or cancer pathways .
Non-Azepine Analogues with Functional Group Similarities
| Compound Name | Core Structure | Key Features | Relevance to Parent Compound |
|---|---|---|---|
| (2Z)-3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-5-one | Thiazolidinone | Dual methylphenyl groups; imino substituent | Shares imino functionality but lacks azepine core; shows distinct biological activity (e.g., enzyme inhibition) |
| 4-Methoxyphenethylamine | Phenethylamine | Methoxy group | Highlights the role of methoxy groups in pharmacokinetics, though lacking azepine complexity |
Key Observations :
- The imino group in thiazolidinone derivatives may mimic hydrogen-bonding interactions of the parent compound but diverges in target specificity due to core structure differences .
Research Findings and Mechanistic Insights
- Antimicrobial Activity: The parent compound inhibits bacterial growth at MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming its hydroxyimino analog (MIC: 16–64 µg/mL) .
- Anticancer Potential: In vitro studies show IC50 values of 8–12 µM against MCF-7 breast cancer cells, attributed to apoptosis induction via caspase-3 activation .
- Structural Determinants: The methoxyimino group’s electron-withdrawing nature enhances electrophilic reactivity, facilitating interactions with nucleophilic residues in target proteins .
Biological Activity
(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound belonging to the azepine class. Its unique structure, characterized by a methoxyimino group and a methyl group attached to the benzo[b]azepine core, suggests potential biological activities that warrant investigation. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships.
Antimicrobial Properties
Research indicates that (Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in medicinal chemistry. The mechanism of action is believed to involve interactions with bacterial cell membranes or specific molecular targets that disrupt cellular functions.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways and inhibition of cell proliferation. The methoxyimino group is thought to enhance its interaction with target proteins involved in cancer cell survival and growth.
The biological activity of (Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one may be attributed to its ability to form hydrogen bonds with target proteins, potentially modulating their functions and influencing metabolic pathways. This interaction could affect enzyme functions critical for microbial survival and cancer cell metabolism.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Comparative studies with structurally similar compounds reveal how variations in substituents influence their chemical behavior and biological efficacy.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one | C₁₇H₂₀N₂O₂ | Contains a cyclohexyl group, enhancing hydrophobic interactions |
| (Z)-3-(Hydroxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one | C₁₂H₁₃N₂O₂ | Hydroxyl group instead of methoxy group, affecting solubility |
| (Z)-4-(Methoxyimino)-6-methyl-1H-benzodiazepin-2(3H)-one | C₁₂H₁₃N₂O₂ | Benzodiazepine core; different ring structure leading to distinct pharmacological properties |
These comparisons indicate that modifications to the azepine core can significantly alter biological activity, suggesting pathways for the development of more potent derivatives.
Case Studies
Several studies have highlighted the potential applications of (Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one in drug development:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anticancer Activity : In vitro assays showed that treatment with (Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one resulted in reduced viability of various cancer cell lines, indicating potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
